molecular formula C10H17NO4 B1631872 3-amino-4-cyclohexyloxy-4-oxobutanoic acid

3-amino-4-cyclohexyloxy-4-oxobutanoic acid

Cat. No.: B1631872
M. Wt: 215.25 g/mol
InChI Key: QHUOXBPBRMENSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-cyclohexyloxy-4-oxobutanoic acid is a chemical compound with the molecular formula C10H17NO4 It is an amino acid derivative that features a cyclohexyloxy group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-cyclohexyloxy-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and 3-aminobutanoic acid.

    Formation of Cyclohexyloxy Group: Cyclohexanol is reacted with a suitable reagent to form the cyclohexyloxy group. This step often involves the use of a dehydrating agent to facilitate the formation of the ether linkage.

    Coupling Reaction: The cyclohexyloxy group is then coupled with 3-aminobutanoic acid under appropriate reaction conditions. This step may involve the use of coupling reagents such as carbodiimides or other activating agents to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-cyclohexyloxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-oxo derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-amino-4-cyclohexyloxy-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a cyclohexyloxy group.

    4-aminobutanoic acid: Lacks the cyclohexyloxy and oxo groups.

    Cyclohexyloxyacetic acid: Contains a cyclohexyloxy group but lacks the amino and oxo groups.

Uniqueness

3-amino-4-cyclohexyloxy-4-oxobutanoic acid is unique due to the presence of both the amino and cyclohexyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

3-amino-4-cyclohexyloxy-4-oxobutanoic acid

InChI

InChI=1S/C10H17NO4/c11-8(6-9(12)13)10(14)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,12,13)

InChI Key

QHUOXBPBRMENSU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C(CC(=O)O)N

Canonical SMILES

C1CCC(CC1)OC(=O)C(CC(=O)O)N

sequence

D

Origin of Product

United States

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